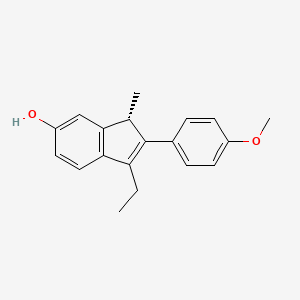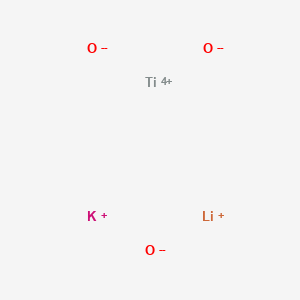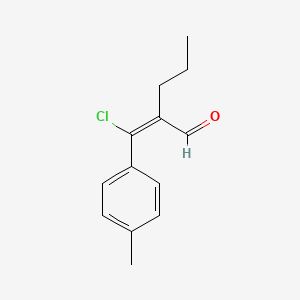
2-(Chloro-p-tolylmethylene)valeraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloro-p-tolylmethylene)valeraldehyde is an organic compound with the molecular formula C13H15ClO. It is characterized by the presence of a chloro-substituted aromatic ring and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro-p-tolylmethylene)valeraldehyde typically involves the condensation of p-chlorobenzaldehyde with valeraldehyde in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aromatic aldehyde .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(Chloro-p-tolylmethylene)valeraldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-(Chloro-p-tolylmethylene)valeric acid.
Reduction: Formation of 2-(Chloro-p-tolylmethylene)valeralcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Chloro-p-tolylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloro-p-tolylmethylene)valeraldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity or function. The chloro group can also participate in interactions with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
2-(Bromo-p-tolylmethylene)valeraldehyde: Similar structure but with a bromo substituent instead of chloro.
2-(Fluoro-p-tolylmethylene)valeraldehyde: Similar structure but with a fluoro substituent instead of chloro.
2-(Methoxy-p-tolylmethylene)valeraldehyde: Similar structure but with a methoxy substituent instead of chloro.
Uniqueness
2-(Chloro-p-tolylmethylene)valeraldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and interactions with other molecules. The chloro group can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other substituents .
特性
CAS番号 |
83898-11-7 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC名 |
(2E)-2-[chloro-(4-methylphenyl)methylidene]pentanal |
InChI |
InChI=1S/C13H15ClO/c1-3-4-12(9-15)13(14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3/b13-12+ |
InChIキー |
RQGOMHKBUMWEHS-OUKQBFOZSA-N |
異性体SMILES |
CCC/C(=C(/C1=CC=C(C=C1)C)\Cl)/C=O |
正規SMILES |
CCCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
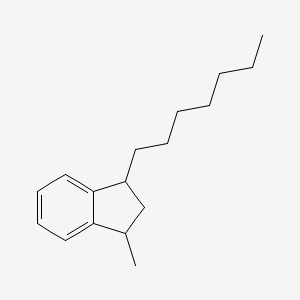
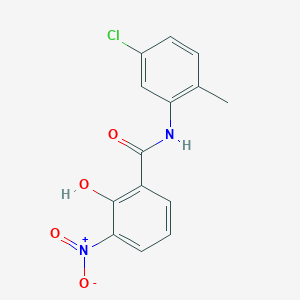
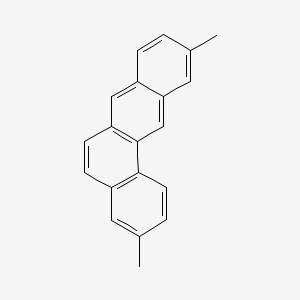
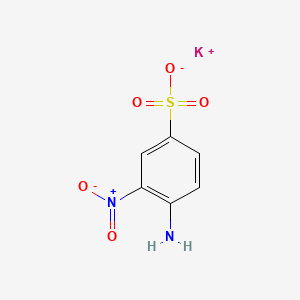
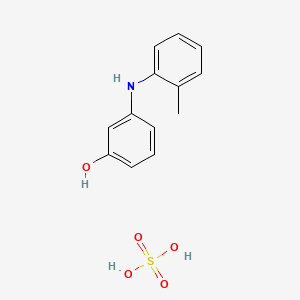
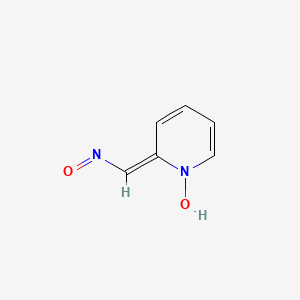

![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

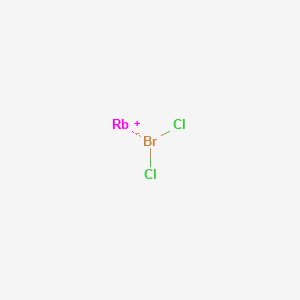
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
